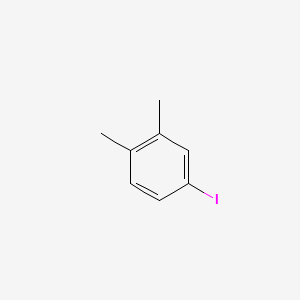

4-Iodo-1,2-dimethylbenzene

描述

4-Iodo-1,2-dimethylbenzene (CAS 31599-61-8), also known as 3,4-dimethyliodobenzene, is an aromatic compound with the molecular formula C₈H₉I and a molecular weight of 232.07 g/mol. Its structure consists of a benzene ring substituted with two methyl groups at the 1,2-positions and an iodine atom at the 4-position. This compound is synthesized via regioselective iodination of o-xylene using iodine and acetonitrile in the presence of a catalyst like H-β zeolite, achieving yields up to 92% under optimized conditions . It is primarily used in organic synthesis, particularly in coupling reactions and as a precursor for pharmaceuticals and agrochemicals.

属性

IUPAC Name |

4-iodo-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-3-4-8(9)5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFRCLYFVINMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185482 | |

| Record name | Benzene, 4-iodo-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31599-61-8 | |

| Record name | 1-Iodo-3,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31599-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-iodo-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-iodo-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMETHYL-4-IODOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Iodo-1,2-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,2-dimethylbenzene (o-xylene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting at the para position relative to the methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.

化学反应分析

Types of Reactions: 4-Iodo-1,2-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, it can react with organometallic reagents to form new carbon-carbon bonds.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The iodine atom can be reduced to form 1,2-dimethylbenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions can yield various substituted benzene derivatives.

- Oxidation reactions can produce 1,2-dimethyl-4-carboxybenzene or 1,2-dimethyl-4-formylbenzene.

- Reduction reactions result in the formation of 1,2-dimethylbenzene.

科学研究应用

Chemistry

4-Iodo-1,2-dimethylbenzene serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

- Oxidation Reactions : The methyl groups can be oxidized to form carboxylic acids or aldehydes.

- Reduction Reactions : The iodine atom can be reduced to yield 1,2-dimethylbenzene.

Biology and Medicine

- Pharmaceutical Development : This compound is used in the synthesis of important pharmaceuticals such as Erlotinib, an anti-cancer drug effective against non-small cell lung cancer. Its incorporation into drug formulations has shown potential due to its ability to interact effectively with biological targets.

- Radiolabeled Compounds for Imaging : The compound can be utilized in developing radiolabeled compounds for imaging and diagnostic purposes in medical applications.

- Anticancer Properties : Research indicates that iodine-containing compounds may exhibit anticancer activity, making this compound a candidate for further studies in cancer treatment.

Industrial Applications

The compound is also employed in producing specialty chemicals and materials, including:

- Polymers

- Agrochemicals

- Dyes and Fragrances

Case Study 1: Synthesis of Erlotinib

In a study focused on synthesizing Erlotinib, researchers utilized this compound as a key intermediate. The synthesis pathway highlighted the compound's role in creating a potent anti-cancer agent effective against specific types of lung cancer. The study demonstrated the compound's utility in pharmaceutical chemistry and its potential impact on cancer treatment.

Case Study 2: Development of Imaging Agents

Research involving the development of radiolabeled imaging agents showcased how derivatives of this compound could improve diagnostic imaging techniques. By modifying the compound for radiolabeling purposes, scientists were able to enhance visualization in medical imaging applications.

作用机制

The mechanism of action of 4-iodo-1,2-dimethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

Comparative Data Table

生物活性

4-Iodo-1,2-dimethylbenzene, also known as 3,4-dimethyliodobenzene or 1-iodo-3,4-dimethylbenzene, is a halogenated aromatic compound with significant implications in medicinal chemistry and environmental studies. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

- Molecular Formula : C9H11I

- Molecular Weight : 262.09 g/mol

- Melting Point : 48-50 °C

- Boiling Point : 287-288 °C

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and chloroform.

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of Erlotinib, an anti-cancer drug effective against non-small cell lung cancer . Its application extends to agrochemicals and specialty chemicals, including dyes and fragrances .

Anticancer Properties

Research indicates that compounds containing iodine can exhibit anticancer properties. The incorporation of this compound in drug formulations has shown promise due to its ability to interact with biological targets effectively. For instance, its role as an intermediate in Erlotinib synthesis highlights its potential in cancer treatment .

Enzyme Inhibition

This compound has been identified as a CYP1A2 inhibitor , which is significant for drug metabolism . Inhibitors of this enzyme can affect the pharmacokinetics of various drugs, leading to altered therapeutic effects or increased toxicity.

Toxicological Profile

The compound's iodine content raises concerns regarding its toxicity. Iodine exposure can lead to several health effects, including systemic toxicity and potential carcinogenicity depending on the exposure route (inhalation, oral, or dermal) . The toxicological profile suggests that while it has beneficial applications in medicine, caution is warranted due to its potential health risks.

Case Studies

Several studies have investigated the biological activity of halogenated compounds similar to this compound:

- Study on Antitumor Activity : A study demonstrated that iodinated aromatic compounds could enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability.

- Enzyme Interaction Studies : Research indicated that halogenated compounds can significantly alter enzyme activity profiles. For instance, the inhibition of CYP enzymes by this compound was shown to affect the metabolism of co-administered drugs.

- Environmental Impact Assessment : Investigations into the environmental persistence of iodinated compounds revealed that they may pose risks to aquatic life due to their bioaccumulation potential.

Data Table: Biological Activity Summary

常见问题

Q. What are the established synthetic routes for preparing 4-Iodo-1,2-dimethylbenzene, and how do reaction conditions influence yield?

The primary method involves iodination of o-xylene derivatives using iodine and periodic acid under controlled conditions . Optimization of stoichiometry (e.g., iodine-to-substrate ratio) and temperature (typically 60–80°C) is critical to minimize di-iodination byproducts. Literature reports variations in yields (45–70%) depending on the solvent system; polar aprotic solvents like acetic acid enhance regioselectivity . Confirm purity via HPLC or GC-MS, referencing retention indices against known standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : <sup>1</sup>H NMR identifies methyl group splitting patterns (δ ~2.3 ppm for CH3 groups) and aromatic protons (δ ~7.0–7.5 ppm). <sup>13</sup>C NMR distinguishes iodine’s deshielding effect on adjacent carbons .

- X-ray crystallography : Resolves steric repulsion between iodine and methyl groups, as seen in bond angle distortions (C–C–I angles >123°) .

- Mass spectrometry : Molecular ion peak at m/z 232 (C8H9I<sup>+</sup>) with characteristic iodine isotope patterns .

Advanced Research Questions

Q. How can competing iodination pathways be suppressed during synthesis?

Steric hindrance from the 1,2-dimethyl groups promotes para-iodination, but competing ortho/meta byproducts may form at higher temperatures. Use kinetic control (low-temperature reactions) and Lewis acid catalysts (e.g., BF3) to direct electrophilic substitution. Monitor reaction progress via in-situ IR for C–I bond formation (500–600 cm<sup>−1</sup>) .

Q. How should researchers address contradictions in reported physical properties (e.g., boiling point variations)?

Discrepancies in boiling points (e.g., 232.1±9.0°C vs. literature values) often arise from impurities or measurement techniques. Validate data using differential scanning calorimetry (DSC) and compare with computational predictions (e.g., COSMO-RS models). Cross-reference peer-reviewed datasets, avoiding non-curated sources .

Q. What strategies optimize this compound for cross-coupling reactions (e.g., Suzuki-Miyaura)?

The iodine substituent serves as a leaving group in palladium-catalyzed couplings. Pre-activate the substrate with ligands (e.g., SPhos) to enhance oxidative addition efficiency. Solvent selection (e.g., DMF/H2O mixtures) and base (K2CO3) influence turnover rates. Characterize coupling products via <sup>19</sup>F NMR or X-ray diffraction if fluorinated arylboronic acids are used .

Q. What computational methods predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for electrophilic attacks. Analyze Fukui indices to identify electron-rich sites susceptible to substitution. Compare with experimental Hammett σpara values for meta-directing effects .

Q. How can environmental impacts of this compound be assessed in degradation studies?

Employ LC-MS/MS to track degradation products in aqueous matrices. Evaluate photolytic stability under UV-Vis irradiation (λ = 254 nm) and quantify iodine release via ion chromatography. Reference EPA DSSTox guidelines for ecotoxicological risk modeling .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

Q. How should researchers validate synthetic reproducibility across labs?

Share detailed reaction logs (e.g., via ELN systems) with parameters like stirring rate, humidity, and catalyst batch. Collaborate with third-party labs for inter-lab validation, adhering to ICH Q2(R1) guidelines for analytical method transfer .

Q. What statistical tools resolve data variability in kinetic studies?

Apply ANOVA to compare reaction rates under varying conditions (pH, solvent). Use Bayesian regression for uncertainty quantification in Arrhenius plots. Open-source tools like R or Python’s SciPy suite enable robust error analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。